molecular formula C14H17N3OS B6446223 N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548978-16-9

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6446223
CAS No.: 2548978-16-9
M. Wt: 275.37 g/mol
InChI Key: DDKAVSLXYOERKV-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :

    Formation of Benzylidene Acetones: The initial step involves the preparation of benzylidene acetones from suitable starting materials.

    Ring Closure: The benzylidene acetones undergo ring closure to form the pyrimidine ring.

    Aromatization: The intermediate compounds are then aromatized to stabilize the pyrimidine structure.

    S-Methylation:

    Formation of Guanidines: The final step involves the formation of guanidines with suitable amines to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the specific combination of functional groups attached to the pyrimidine ring

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-6-4-5-7-12(11)18-2/h4-8H,9H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKAVSLXYOERKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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